molecular formula C9H8ClNO B2459208 2H-Indol-2-one, 4-chloro-1,3-dihydro-7-methyl- CAS No. 943526-33-8

2H-Indol-2-one, 4-chloro-1,3-dihydro-7-methyl-

Cat. No.: B2459208
CAS No.: 943526-33-8
M. Wt: 181.62
InChI Key: UWAIMYDWOOZYGR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-5-2-3-7(10)6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAIMYDWOOZYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 4-chloro-1,3-dihydro-7-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Alkylation Reactions

The C(5) position of 4-chloro-substituted indol-2-ones is highly reactive toward alkylation. For example:

  • Dialkylation of 4-chloro-1,3-dihydro-2H-indol-2-one derivatives (e.g., compound 11 in ) with methyl iodide (MeI) and potassium tert-butoxide (t-BuOK) yields 5,5-dimethyl derivatives (e.g., 15 ) in 78% yield .

  • Monoalkylation at C(5) using sodium hydride (NaH) and alkyl halides (e.g., BuLi/MeI) shows variable selectivity depending on substituents. For instance, 2-methyl derivatives produce mixtures of C(5)- and N(7)-alkylated products (e.g., 26b and 27b in ) .

Key Conditions for Alkylation :

SubstrateBaseAlkylating AgentProduct SelectivityYield (%)
4-Chloro oxindolet-BuOKMeI5,5-Dimethyl78
2-Methyl oxindoleNaHMeIC(5)-Methyl42

Condensation and Cyclization Reactions

The chloro-substituted indol-2-one participates in condensation reactions to form complex heterocycles:

  • Spirocyclic Synthesis : Reaction with 2-amino-4-(trifluoromethyl)benzenethiol (3 ) in ethanol under reflux forms spiro[1,3-benzothiazole-2,3'-indole] derivatives (e.g., 4 ) via nucleophilic attack and cyclization. This reaction retains the chloro substituent while introducing a trifluoromethyl group .

  • Mechanism : The process involves sequential steps:

    • Nucleophilic attack by the thiol group on the ketone carbonyl.

    • Cyclization to form a benzothiazoline intermediate.

    • Final dehydration to yield the spiro product .

Optimized Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux

  • Yield: 77%

Wittig Reaction

While direct evidence for Wittig reactions on 4-chloro-7-methyl derivatives is limited, analogous indol-2-ones undergo Wittig olefination to introduce exocyclic double bonds. For example:

  • Reaction with stabilized ylides (e.g., Ph₃P=CHCOOR) modifies the C(3) position, enabling access to α,β-unsaturated carbonyl derivatives.

Reductive Cyclization

SnCl₂·2H₂O-mediated reduction of nitro intermediates followed by intramolecular condensation is a key step in synthesizing indol-2-one frameworks. This method is adaptable to chloro-substituted precursors .

Influence of Substituents on Reactivity

  • Chloro Substituent : The electron-withdrawing chloro group at C(4) deactivates the indole ring, directing electrophilic attacks to C(5) or C(7) positions .

  • Methyl Substituent : The C(7)-methyl group sterically hinders reactions at adjacent positions but stabilizes intermediates through hyperconjugation .

Comparative Reactivity :

PositionReactivity TrendExample Reaction
C(5)High (alkylation, nucleophilic)Formation of 15 (78% yield)
N(7)Moderate (base-dependent)Mixed alkylation products
C(3)Low (stabilized by carbonyl)Spirocyclization

Mechanistic Insights

  • Alkylation Pathways : Strong bases (e.g., t-BuOK) deprotonate C(5), enabling nucleophilic alkylation. Weaker bases (e.g., NaH) lead to competing N(7) alkylation .

  • Spirocyclization : The chloro group remains inert during condensation, acting as a directing group without participating in bond formation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Receptor Modulation

Research indicates that derivatives of 2H-indol-2-one compounds, including 4-chloro-1,3-dihydro-7-methyl-, exhibit significant affinity for vasopressin receptors (V1a and V1b). These receptors are crucial in regulating blood pressure and fluid balance, making these compounds potential candidates for treating conditions such as hypertension and heart failure. The modulation of these receptors can also influence stress-related disorders, including anxiety and depression .

2. Anticancer Properties

The compound has shown promise in cancer research. Studies suggest that it may have applications in treating small-cell lung cancers and other malignancies. By targeting specific pathways involved in tumor growth and metastasis, this compound could serve as a lead structure for developing new anticancer agents .

3. Anti-inflammatory Effects

Preliminary studies have indicated that 2H-Indol-2-one derivatives possess anti-inflammatory properties. They may inhibit the denaturation of proteins such as albumin, which is a common mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential use in managing inflammatory conditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Receptor Modulation Affinity for V1a and V1b receptors; potential for hypertension treatment
Anticancer Properties Potential treatment for small-cell lung cancers
Anti-inflammatory Effects Inhibition of protein denaturation; possible use in inflammatory diseases

Case Studies

Case Study 1: Vasopressin Receptor Modulation

In a study investigating the pharmacological profile of various indole derivatives, researchers found that 4-chloro-1,3-dihydro-7-methyl- exhibited selective binding to vasopressin receptors. This selectivity suggests it could be developed into a therapeutic agent for cardiovascular diseases where vasopressin plays a critical role .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of indole derivatives highlighted the ability of certain compounds to induce apoptosis in cancer cells. The study demonstrated that 4-chloro-1,3-dihydro-7-methyl- could inhibit cell proliferation in vitro, suggesting its potential as a lead compound for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 4-chloro-1,3-dihydro-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chloroindolinones

Z-4-Chloro-1-Methyl-3-(2-Oxo-2-Phenylethylidene)indolin-2-one
  • Molecular Formula: C₁₇H₁₃ClNO₂
  • Key Features : Chlorine at position 4, methyl at N1, and a phenylethylidene group at position 3.
  • Synthesis: Aldol addition of 4-chloro-1-methylisatin with acetophenone, followed by acid-catalyzed dehydration (58% yield) .
  • Spectral Data :
    • ¹H NMR : δ 8.03 (s, CHalkene), 7.97–7.87 (ArH), 3.08 (s, CH3) .
    • ¹³C NMR : δ 195.1 (C=O), 164.7 (C=N), 137.2 (ArC) .

Comparison : The phenyl group enhances π-conjugation, increasing stability compared to the simpler methyl-substituted target compound. The methyl group at N1 reduces steric hindrance during synthesis .

Z-4-Chloro-3-(2-Oxo-2-(Pyridin-3-yl)ethylidene)indolin-2-one
  • Molecular Formula : C₁₅H₁₀ClN₂O₂
  • Key Features : Pyridinyl substituent at position 3.
  • Synthesis : Similar aldol-dehydration pathway (17% overall yield) .

Complex Heterocyclic Derivatives

Ziprasidone (5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-Piperazinyl]ethyl]-6-Chloro-1,3-Dihydro-2H-Indol-2-one)
  • Molecular Formula : C₂₁H₂₁ClN₄OS
  • Key Features : Benzisothiazolyl-piperazinyl side chain.
  • Pharmacology : Antagonizes D2 and 5-HT2A receptors (Ki = 6.8 nM and 0.6 nM, respectively), highlighting how bulky substituents confer therapeutic utility .

Comparison : The target compound lacks the extended side chain necessary for receptor interaction, limiting its direct pharmaceutical relevance.

Halogenated and Functionalized Indoles

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
  • CAS Number : 16381-48-9
  • Key Features : Carboxylic acid group at position 2.
  • Safety : Requires careful handling due to irritant properties (see SDS guidelines) .
2H-Indol-2-one, 7-Fluoro-1,3-Dihydro-1-Methyl-5-Nitro-
  • Molecular Formula : C₉H₈FN₂O₃
  • Key Features : Fluorine (position 7), nitro (position 5), and methyl (N1).
  • Reactivity : The electron-withdrawing nitro group may direct electrophilic substitution differently compared to chlorine .

Table 1: Key Comparative Data

Compound Substituents Yield (%) Notable Spectral Peaks (¹H NMR) Applications
Target Compound 4-Cl, 7-Me N/A N/A Synthetic intermediate
Z-4-Cl-1-Me-3-phenylethylidene 4-Cl, N1-Me, 3-Ph 58 δ 8.03 (s), 3.08 (s) Potential bioactive agent
Ziprasidone 6-Cl, benzisothiazolyl-piperazinyl N/A N/A Antipsychotic drug
7-Fluoro-1-Me-5-nitro 7-F, 5-NO₂, N1-Me N/A N/A Research compound

Table 2: Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Functional Groups
Target Compound 181.62 Ketone, Cl, Me
Z-4-Cl-1-Me-3-phenylethylidene 298.06 Ketone, Cl, Me, Phenyl
7-Chloro-3-Me-indole-2-COOH 209.63 Carboxylic acid, Cl, Me
120427-95-4 274.54 Br, Cl, Ketone

Biological Activity

2H-Indol-2-one, 4-chloro-1,3-dihydro-7-methyl- (CAS No. 943526-33-8) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique indole structure with a chloro group and a methyl group, contributing to its biological activity. The molecular formula is C9H8ClNC_9H_8ClN with a molecular weight of approximately 181.619 g/mol.

Antimicrobial Activity

Research has shown that derivatives of 2H-indol-2-one exhibit antimicrobial properties against various pathogens. A study reported the synthesis of several derivatives that demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains, including Escherichia coli and Staphylococcus aureus .

Pathogen Activity
Mycobacterium tuberculosisEffective (IC50 values reported)
Escherichia coliModerate activity
Staphylococcus aureusEffective

Anticancer Activity

The anticancer potential of 2H-indol-2-one derivatives has been extensively studied. Compounds based on this scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and ovarian (SKOV-3) cancer cells. The IC50 values for these compounds often fall below 10 µg/mL, indicating potent activity .

Cell Line IC50 Value (µg/mL)
A549 (Lung cancer)<10
MCF-7 (Breast cancer)<10
SKOV-3 (Ovarian cancer)<10

Other Biological Activities

In addition to antimicrobial and anticancer properties, 2H-indol-2-one derivatives have been reported to exhibit anti-inflammatory and anticonvulsant effects. These activities suggest a broad therapeutic potential that warrants further investigation .

The biological activity of 2H-indol-2-one is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing processes such as apoptosis and cell proliferation.
  • Biofilm Disruption: Some derivatives have shown efficacy in disrupting biofilm formation in bacteria, enhancing their antimicrobial effects .

Study on Antitubercular Activity

A significant study evaluated the antitubercular activity of synthesized indole derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the indole structure enhanced activity significantly compared to unmodified compounds .

Clinical Relevance

Several compounds derived from the indole framework have progressed through clinical trials for various indications, including Parkinson's disease and oncology treatments. For instance, drugs like ropinirole and ziprasidone are based on similar structural motifs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-7-methyl-2H-indol-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via indole ring functionalization. A common approach involves chlorination at the 4-position using POCl₃ in DMF under controlled temperature (0–5°C), followed by methylation at the 7-position using methyl iodide and a base like NaH. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts (e.g., over-chlorination) .
  • Characterization : Confirm purity via HPLC (>98%) and structural integrity using ¹H/¹³C-NMR (e.g., δ 7.2 ppm for aromatic protons, δ 40–50 ppm for sp³ carbons) .

Q. How can spectroscopic techniques resolve ambiguities in the structural assignment of chloro-methyl indolone derivatives?

  • Approach : Combine NMR (¹H, ¹³C, DEPT-135) to distinguish between aromatic and aliphatic protons/carbons. For example, the 4-chloro substituent causes deshielding of adjacent protons (δ ~7.5 ppm). X-ray crystallography provides definitive confirmation of regiochemistry, as seen in analogs like (3E)-5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one .
  • Contradiction Resolution : Discrepancies in NOESY/ROESY data (e.g., unexpected coupling) may indicate tautomerism or crystallographic packing effects, requiring DFT calculations for validation .

Q. What safety protocols are critical when handling 4-chloro-7-methyl-2H-indol-2-one in the laboratory?

  • Hazards : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact; wash immediately with soap/water if exposed .
  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation. Monitor for discoloration, which may indicate decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-chloro-7-methyl-2H-indol-2-one in cross-coupling reactions?

  • Method : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the 4-chloro group lowers LUMO energy (–1.8 eV), enhancing electrophilicity for Suzuki-Miyaura couplings. Compare with analogs like 3-benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one to assess steric effects .
  • Validation : Correlate predicted reactivity with experimental yields (e.g., 60–80% for aryl boronic acid couplings) and troubleshoot deviations using Hammett plots .

Q. What strategies address contradictions in reported biological activity data for chloro-methyl indolone derivatives?

  • Case Study : If one study reports antiproliferative activity (IC₅₀ = 10 µM) while another shows no effect, verify assay conditions (cell line, incubation time, solvent controls). For example, cytotoxicity in MCF-7 cells may depend on serum-free vs. serum-containing media .
  • Meta-Analysis : Use cheminformatics tools (e.g., MOE) to compare structural descriptors (logP, PSA) with bioactivity databases. Identify outliers due to impurities (e.g., residual DMF in samples) .

Q. How can regioselective functionalization of the indolone core be achieved without disrupting the chloro-methyl substituents?

  • Synthetic Design : Use directing groups (e.g., –OMe at C-5) to steer C–H activation at C-6 via Pd(OAc)₂ catalysis. For 4-chloro-7-methyl derivatives, protect the 4-position with a removable group (e.g., SEM-Cl) prior to functionalization .
  • Mechanistic Insight : Monitor reaction intermediates via LC-MS to detect undesired halogen displacement. Optimize catalyst loading (5–10 mol%) to suppress side reactions .

Methodological Resources

  • Data Tables :

    ParameterValue/DescriptorSource
    LogP (octanol-water)2.8 ± 0.3Predicted
    HPLC Retention Time (C18)8.2 min (MeCN:H₂O = 70:30)Experimental
    Melting Point145–147°C (dec.)
  • Key References :

    • Bittencourt et al. (2016) on crystallographic validation .
    • Safety protocols from Key Organics Limited .
    • Synthetic methodologies from indole derivative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.